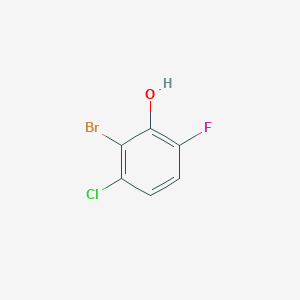

2-溴-3-氯-6-氟苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-3-chloro-6-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It is a solid powder at ambient temperature . This compound is used as a chemical intermediate in organic synthesis and laboratory research .

Synthesis Analysis

The synthesis of 3-bromo-6-chloro-2-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chloro-6-fluorophenol consists of a phenol ring substituted with bromine, chlorine, and fluorine atoms . The IUPAC name for this compound is 2-bromo-3-chloro-6-fluorophenol . The InChI code for this compound is 1S/C6H3BrClFO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H .Physical And Chemical Properties Analysis

2-Bromo-3-chloro-6-fluorophenol is a crystalline solid with a white to off-white color. It is soluble in organic solvents such as methanol and dichloromethane, but insoluble in water. This compound has a melting point of 139-141 °C.科学研究应用

光反应机理: 研究集中在卤代酚的光反应机理上。例如,南武、关根和中田 (2012) 研究了类似化合物 4-溴-2-氯-6-氟苯酚在低温氩矩阵中的红外光谱,揭示了分子内氢原子隧穿和光反应途径的见解,包括某些原子解离后的沃尔夫重排 (南武、关根和中田, 2012)。

液晶和电光特性: 格雷和凯利 (1981) 研究了某些卤代酚的特性,注意到它们在创造具有大向列相范围和有用电光特性的低熔点酯类新系列中的潜力 (格雷和凯利, 1981)。

氟化技术: 库德斯塔尔和奥利曼 (2010) 研究了使用二氟化氙对类似化合物的氟化,为合成氟代有机化合物的技术做出了贡献 (库德斯塔尔和奥利曼, 2010)。

结构研究和构象分析: 辛特-约瑟姆和麦凯 (1981) 对相关卤代双苄基苯酚的研究集中在晶体学和构象研究上,这对于理解这些化合物的物理和化学性质至关重要 (辛特-约瑟姆和麦凯, 1981)。

化学合成和反应: 对卤代酚的合成和反应进行了研究。例如,格拉诺斯、塞加尔和卡利尔 (1973) 研究了卤代酚的弗里德尔-克拉夫茨酰基化环化反应,为有机合成领域做出了贡献 (格拉诺斯、塞加尔和卡利尔, 1973)。

安全和危害

The safety information for 2-Bromo-3-chloro-6-fluorophenol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .

作用机制

Target of Action

Mode of Action

The compound’s structure, featuring a phenolic hydroxyl group and halogen substituents, suggests it may participate in a variety of chemical reactions. For instance, the halogen atoms could be replaced by other nucleophiles under appropriate conditions.

Biochemical Pathways

Pharmacokinetics

The compound’s solubility, molecular weight, and other physical and chemical properties would influence its bioavailability .

Result of Action

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-3-chloro-6-fluorophenol . For instance, its storage temperature is recommended to be 2-8°C .

属性

IUPAC Name |

2-bromo-3-chloro-6-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUGMPIVXXGABN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2396014.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2396020.png)

![N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2396029.png)

![[7-(Hydroxymethyl)-2,3,3a,5,6,7a-hexahydro-1H-4,7-epoxyisoindol-4-yl]methanol;hydrochloride](/img/structure/B2396030.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide](/img/structure/B2396032.png)